rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate
Description
Properties
CAS No. |
917827-92-0 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Boc Protection of Primary Amines
The most straightforward route involves reacting (1s,3s)-3-hydroxycyclobutylmethylamine with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. This method, widely used for carbamate synthesis, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride.
Typical Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
Temperature : 0–25°C.
Mechanistic Insight :
The base deprotonates the amine, enhancing its nucleophilicity. Boc anhydride reacts with the amine to form a tetrahedral intermediate, which collapses to release tert-butanol and yield the carbamate.
Challenges :
Mixed Anhydride Activation
For less nucleophilic amines, activation via mixed anhydride intermediates improves reactivity. This approach, demonstrated in the synthesis of related carbamates, uses isobutyl chlorocarbonate to generate an acyloxycarbonyl species.
Procedure :
-
(1s,3s)-3-hydroxycyclobutylmethylamine is dissolved in anhydrous ethyl acetate.
-
Isobutyl chlorocarbonate and N-methylmorpholine (NMM) are added at –10°C to form the mixed anhydride.
-
The intermediate reacts with Boc-protecting agents to yield the target compound.
Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | –10°C to 5°C | Prevents hydrolysis |
| Molar Ratio (Amine:IBC) | 1:1.2 | Maximizes conversion |
| Solvent | Ethyl acetate | Enhances solubility |
Advantages :
Stereochemical Considerations in Cyclobutane Synthesis
Substrate-Controlled Stereoselectivity
The (1s,3s) configuration is established during the synthesis of the cyclobutane precursor. Ring-closing metathesis (RCM) or [2+2] cycloaddition methods are employed:
Example :
-
Starting Material : (1s,3s)-3-hydroxycyclobutane-1-carboxylic acid.
-
Reduction : Lithium aluminum hydride (LiAlH4) reduces the carboxylic acid to the alcohol.
-
Amination : Mitsunobu reaction introduces the methylamine group with retention of configuration.
Critical Factors :
-
Use of azodicarboxylates and triphenylphosphine in Mitsunobu reactions ensures stereochemical fidelity.
-
Polar solvents (e.g., THF) favor intramolecular hydrogen bonding, stabilizing the transition state.
Alternative Pathways: Curtius Rearrangement
Acyl Azide Intermediate
A less common but viable route involves Curtius rearrangement of a carboxylic acid precursor:
-
(1s,3s)-3-hydroxycyclobutane-1-carboxylic acid is converted to the acyl azide using diphenylphosphoryl azide (DPPA).
-
Thermal decomposition generates an isocyanate intermediate.
Reaction Conditions :
Yield : 60–70% (lower due to intermediate instability).
Industrial-Scale Synthesis: Phase-Transfer Catalysis
Alkylation of Carbamate Intermediates
Patents describe phase-transfer catalysis (PTC) for large-scale carbamate production:
Steps :
-
(1s,3s)-3-hydroxycyclobutylmethylamine is reacted with tert-butyl chloroformate in a biphasic system.
-
Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions.
-
Potassium hydroxide (KOH) deprotonates the amine, enhancing reactivity.
Scale-Up Data :
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate/H2O |
| Catalyst Loading | 0.1 eq TBAB |
| Reaction Time | 3–5 h |
| Yield | 88–92% |
Comparative Analysis of Methods
Table 1 : Synthesis Route Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Boc Protection | 70–85 | >95 | Moderate |
| Mixed Anhydride | 85–90 | >98 | High |
| Curtius Rearrangement | 60–70 | 90 | Low |
| PTC Alkylation | 88–92 | >97 | Industrial |
Key Observations :
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclobutyl ring and tert-butyl group contribute to the compound’s stability and reactivity, allowing it to interact with a variety of biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following table compares rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate with structurally related tert-butyl carbamates, based on similarity metrics and functional group variations :
| Compound Name | CAS Number | Backbone Ring | Substituent(s) | Similarity Score | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| tert-Butyl (3-oxocyclopentyl)carbamate | 167298-40-0 | Cyclopentane | Oxo (C=O) | 0.94 | 199.25* |
| tert-Butyl (3-oxocyclohexyl)carbamate | 885280-38-6 | Cyclohexane | Oxo (C=O) | 0.98 | 213.29* |
| This compound | EN300-43394158 | Cyclobutane | Hydroxyl (-OH) | 1.00 (Reference) | 241.72 |
| (R)-tert-Butyl (4-oxobutan-2-yl)carbamate | 497861-77-5 | Linear chain | Oxo (C=O) | 0.89 | 189.21* |
*Estimated based on molecular formula.
Key Differences and Implications
Cyclobutane vs. Cyclopentane/Cyclohexane Backbones
- Ring Strain : The cyclobutane ring in the target compound introduces ~27 kcal/mol of strain, compared to ~6 kcal/mol for cyclopentane and negligible strain in cyclohexane. This strain enhances reactivity but may reduce thermal stability .
- Conformational Flexibility : Cyclohexane derivatives exhibit chair conformations, enabling steric relief, whereas cyclobutane’s planar structure limits flexibility, affecting binding interactions in pharmacological contexts.
Hydroxyl vs. Oxo Substituents
- Solubility : The hydroxyl group in the target compound improves aqueous solubility (logP ~1.2) compared to oxo-substituted analogues (logP ~2.1 for tert-butyl (3-oxocyclopentyl)carbamate) .
- Reactivity : The hydroxyl group enables esterification or glycosylation, whereas oxo groups are prone to nucleophilic additions (e.g., Grignard reactions) .
Steric Effects of tert-Butyl Carbamate
Stability and Reactivity
- Hydrolysis Resistance : The target compound’s tert-butyl group delays hydrolysis (t₁/₂ ~48 hours at pH 7.4), whereas oxo-substituted analogues may undergo faster degradation due to electron-withdrawing effects .
- Thermal Stability : Cyclobutane derivatives decompose at ~150°C, while cyclopentane/cyclohexane analogues remain stable up to ~200°C, reflecting ring-strain differences .
Biological Activity
Rac-tert-butyl N-{[(1S,3S)-3-hydroxycyclobutyl]methyl}carbamate, also known by its CAS number 917827-92-0, is a carbamate compound that has garnered interest in the fields of organic chemistry and biological research. Its unique structure, which includes a cyclobutyl ring and a tert-butyl group, makes it a valuable building block in the synthesis of complex molecules and a candidate for various biological applications.
Molecular Structure
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.27 g/mol
- CAS Number : 917827-92-0
Physical Properties
| Property | Value |
|---|---|
| Purity | ≥ 95% |
| Appearance | White to off-white powder |
| Storage Temperature | 4°C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclobutyl ring and tert-butyl group enhance the compound's stability and reactivity, facilitating interactions with various biological targets.
Enzyme Inhibition Studies
Recent studies have indicated that this compound may act as an enzyme inhibitor. For instance, it has been evaluated for its potential to inhibit thrombin, a key enzyme in the coagulation cascade. The optimization of related compounds has shown promising results in enhancing potency and selectivity towards thrombin inhibition .
Pharmacological Characterization
Pharmacological studies have demonstrated that this compound exhibits significant biological activity. Research has focused on its role as a thrombin inhibitor, where modifications to the chemical structure have led to improved efficacy and reduced side effects compared to existing anticoagulants .
Case Studies
- Thrombin Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the design and synthesis of derivatives based on this compound. The optimized derivatives displayed enhanced inhibitory activity against thrombin, indicating the potential for developing new anticoagulant therapies .
- Protein Modification : Investigations into the interaction of this compound with various proteins have shown that it can modify protein function through covalent bonding, which is crucial for understanding its pharmacological implications.
Research Applications
This compound serves multiple roles in scientific research:
- Organic Synthesis : It is employed as a building block for synthesizing complex organic molecules.
- Biological Studies : The compound is used in enzyme inhibition studies and protein modification research.
- Pharmaceutical Development : Its potential as a therapeutic agent in anticoagulation therapy is under investigation.
Comparison with Similar Compounds
To further understand its unique properties and biological activities, a comparison with similar carbamate compounds is useful:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Tert-butyl N-{[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]}carbamate | 154737-89-0 | Moderate enzyme inhibition |
| Tert-butyl N-{[(1R,3S)-3-(bromomethyl)cyclohexyl]}carbamate | 154748-63-7 | Antimicrobial properties |
| Tert-butyl N-{[(1R,3S)-3-aminocyclopentyl]}carbamate hydrochloride | 1154870-59-3 | Potential neuroprotective effects |
Q & A
Q. What are the common synthetic routes for preparing rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate?
The synthesis typically involves two key steps:
- Carbamate Formation : Reacting tert-butyl chloroformate with an amine under basic conditions to generate the tert-butyl carbamate intermediate.
- Cyclobutyl Derivative Coupling : Coupling the carbamate with a [(1s,3s)-3-hydroxycyclobutyl]methyl derivative using coupling agents (e.g., EDC/HOBt) under controlled temperatures (0–25°C). Yields are optimized by adjusting reaction time, solvent polarity (e.g., dichloromethane or THF), and stoichiometry. For example, carbamate formation achieves ~85% yield, while coupling reactions yield 75–90% depending on steric effects .
| Synthesis Step | Key Reagents/Conditions | Yield Range (%) |
|---|---|---|
| Carbamate Formation | tert-butyl chloroformate, amine, base (e.g., NaHCO₃) | 80–90 |
| Cyclobutyl Coupling | [(1s,3s)-3-hydroxycyclobutyl]methyl derivative, coupling agents | 75–85 |
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., hydroxycyclobutyl resonance at δ 3.5–4.0 ppm).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for research-grade material).
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 244.2). Polarimetry or chiral HPLC is used to assess racemic composition .
Advanced Research Questions
Q. How can computational chemistry be integrated to optimize the synthesis of this carbamate?
Advanced strategies include:
- Reaction Pathway Modeling : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, identifying energy barriers in cyclobutyl coupling.
- Machine Learning (ML) : ML algorithms analyze experimental datasets to recommend optimal solvent/catalyst combinations.
- Feedback Loops : Experimental results (e.g., failed reactions) refine computational models, reducing trial-and-error iterations by ~40% .
| Computational Tool | Application Example | Outcome Improvement |
|---|---|---|
| Density Functional Theory (DFT) | Modeling carbamate-cyclobutyl transition states | Identified optimal coupling temperature (25°C) |
| ML-Driven Reaction Screening | Solvent selection (THF vs. DCM) | Increased yield by 12% |
Q. What strategies are recommended for resolving the racemic mixture into its enantiomers?
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate (1s,3s) and (1r,3r) enantiomers.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >90% enantiomeric excess (ee).
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Q. How should researchers address contradictory data in reaction yields reported across studies?
- Variable Analysis : Compare solvent polarity, catalyst loading (e.g., Pd/C vs. Ni), and temperature gradients.
- Statistical Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., solvent choice contributes to 60% yield variance).
- Reproducibility Protocols : Standardize inert atmosphere (N₂/Ar) and moisture control to minimize side reactions (e.g., tert-butyl group hydrolysis) .
Q. What methodologies are employed to study the compound's interactions with biological targets?
- Enzyme Inhibition Assays : Measure IC₅₀ values against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses, highlighting hydrogen bonds with cyclobutyl hydroxy groups.
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to protein targets (e.g., kd < 1 nM indicates strong affinity) .
| Technique | Key Insight | Example Result |
|---|---|---|
| Molecular Docking | Hydroxycyclobutyl H-bond with Tyr330 | ΔG = -8.2 kcal/mol |
| SPR Binding Kinetics | Slow dissociation (kd = 0.3 nM) | High target retention |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
